3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride
Description
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride is a complex organic compound with a molecular formula of C18H25ClN2. It is a derivative of indoloquinolizine, characterized by its unique structure that includes multiple fused rings and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Properties
IUPAC Name |
3,12,12b-trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.ClH/c1-13-8-10-18(2)17-15(9-11-20(18)12-13)14-6-4-5-7-16(14)19(17)3;/h4-7,13H,8-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUIDFFSSLKESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3=C(CCN2C1)C4=CC=CC=C4N3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinolizine core, followed by the introduction of methyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,12,12b-Trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine: This compound has a similar structure but includes additional hydrogen atoms, making it more saturated.
3,12-dimethyloctahydroindolo[2,3-a]quinolizine: This compound lacks one of the methyl groups, resulting in different chemical properties.
Uniqueness
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride is unique due to its specific arrangement of methyl groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
